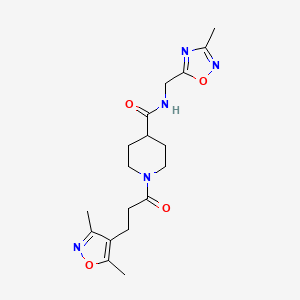

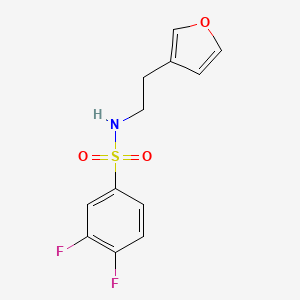

![molecular formula C19H21N5O3S B2742500 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251572-58-3](/img/structure/B2742500.png)

3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is unique and contributes to its potential in various scientific research applications.Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 183–144 °C . The IR (KBr) values are: cm −1: 3455–3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) .Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These novel CDK2 inhibitors were synthesized and evaluated for their anti-proliferative activity against cancer cell lines . Notably:

Apoptosis Induction and Cell Cycle Alteration

Compound 14, which displayed dual activity against cancer cell lines and CDK2, was selected for further investigation. It induced apoptosis within HCT cells and significantly altered cell cycle progression .

Anticancer Activity Against CLL Cells

In a separate study, thiazolopyrimidine derivatives (including our compound) were tested against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 exhibited excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis .

Synthesis of Fused Pyrazolo-Thiazoles

Researchers have explored various synthetic methods for fused pyrazolo-thiazole derivatives. These compounds hold promise in drug discovery and medicinal chemistry. The synthesis of pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles has been a focus of recent research .

Antibacterial Properties

While the primary focus has been on cancer-related applications, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antibacterial activity. Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli strains .

Mécanisme D'action

Target of Action

The compound, also known as 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

The compound exhibits significant inhibitory activity against CDK2 and EGFR-TK . It binds to these targets, inhibiting their activity and leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 and EGFR-TK affects the cell cycle and growth factor signaling pathways respectively . This results in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein , a protein that can pump drugs out of cells and thus reduce their bioavailability, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound shows superior cytotoxic activities against various cell lines . It induces significant alterations in cell cycle progression, leading to apoptosis within cells . Furthermore, it exhibits broad-spectrum cytotoxic activity in assays against a full 60-cell panel .

Propriétés

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-2-24-17(25)15-14(20-19(24)27)16(28-21-15)18(26)23-10-8-22(9-11-23)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFCQKWIXHZYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

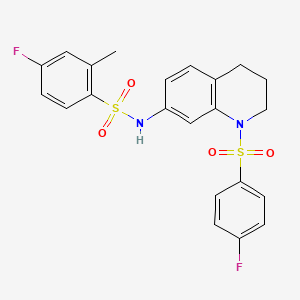

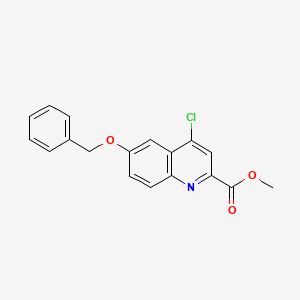

![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)

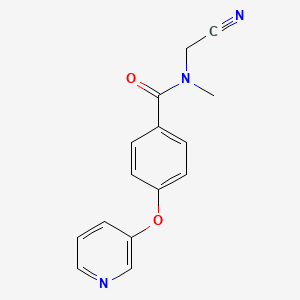

![N-(4-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2742429.png)

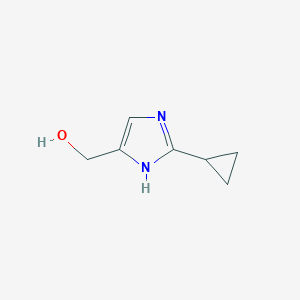

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)

![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)

![1,3,6-trimethyl-5-((2-oxo-2-phenylethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742436.png)